2-Methyl-5-(3-nitrobenzoyl)pyridine

Beschreibung

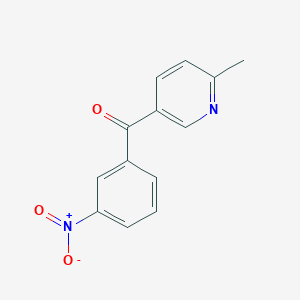

Structure

3D Structure

Eigenschaften

IUPAC Name |

(6-methylpyridin-3-yl)-(3-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10N2O3/c1-9-5-6-11(8-14-9)13(16)10-3-2-4-12(7-10)15(17)18/h2-8H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXCIWVBWKSGXOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(=O)C2=CC(=CC=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401249384 | |

| Record name | (6-Methyl-3-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

242.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187170-21-3 | |

| Record name | (6-Methyl-3-pyridinyl)(3-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187170-21-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (6-Methyl-3-pyridinyl)(3-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401249384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis and Spectroscopic Characterization

The characterization of the resulting compound would rely on a suite of spectroscopic techniques to confirm its structure.

Hypothetical Spectroscopic Data:

| Spectroscopic Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the methyl protons, as well as distinct aromatic protons from both the pyridine (B92270) and the nitrophenyl rings. The chemical shifts would be influenced by the electron-withdrawing nitro group and the pyridine nitrogen. |

| ¹³C NMR | Resonances for the methyl carbon, the carbonyl carbon, and the aromatic carbons of both rings. The positions of these signals would provide insight into the electronic environment of each carbon atom. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the C=O stretch of the ketone, the N-O stretching vibrations of the nitro group, and C-H and C=C/C=N stretching and bending vibrations of the aromatic rings. |

| Mass Spectrometry (MS) | A molecular ion peak corresponding to the exact mass of the compound (C₁₃H₁₀N₂O₃), along with fragmentation patterns that would help to elucidate the molecular structure. |

A patent for a structurally related compound, N-(2-methyl-5-nitrophenyl)-4-(3-pyridyl)pyrimidin-2-amine, reports 1H-NMR signals in DMSO-d₆ at δ 2.03 (s, 3H) for the methyl group, and a series of multiplets for the aromatic protons. google.com Mass spectrometry for this related compound showed a molecular ion peak [M+1] at 321.16. google.com This data for a similar structural motif can serve as a useful reference for the expected spectral characteristics of 2-Methyl-5-(3-nitrobenzoyl)pyridine.

Structural Analysis

Detailed crystallographic data for 2-Methyl-5-(3-nitrobenzoyl)pyridine is not publicly available. However, insights into its likely solid-state structure can be gleaned from the analysis of similar molecules. For instance, the crystal structure of (2-Methyl-3-nitrophenyl)methanol reveals that the nitro group can influence the crystal packing through intermolecular interactions. In this related structure, intermolecular O-H···O hydrogen bonds link the molecules into chains. The aromatic rings in the two independent molecules of the asymmetric unit are oriented at a significant dihedral angle to each other.

Chemical Reactivity and Potential Transformations

The chemical reactivity of 2-Methyl-5-(3-nitrobenzoyl)pyridine is dictated by its functional groups. The ketone's carbonyl carbon is an electrophilic center, susceptible to nucleophilic attack. This could lead to the formation of alcohols upon reduction, or the addition of organometallic reagents to generate tertiary alcohols.

The nitro group is a versatile functional group that can undergo a variety of transformations. Most notably, it can be reduced to an amino group (NH₂). This transformation is of great synthetic importance as it opens up a pathway to a wide range of derivatives, such as amides, sulfonamides, and diazonium salts, which are themselves valuable intermediates for further functionalization. The resulting aminophenyl pyridyl ketone could serve as a precursor for the synthesis of more complex heterocyclic systems.

The pyridine (B92270) ring itself can undergo reactions at the nitrogen atom, such as N-oxidation or quaternization. The electron-withdrawing nature of the nitrobenzoyl substituent would likely decrease the basicity of the pyridine nitrogen.

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations (e.g., Density Functional Theory)

Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, enabling accurate and efficient calculation of the electronic structure of molecules like 2-Methyl-5-(3-nitrobenzoyl)pyridine. These calculations are pivotal in understanding the compound's fundamental properties.

The initial step in the computational analysis involves the geometry optimization of the this compound molecule. This process determines the most stable three-dimensional arrangement of its atoms, corresponding to the minimum energy state on the potential energy surface. The optimized geometry reveals crucial information about bond lengths, bond angles, and dihedral angles.

The electronic structure of the molecule is subsequently analyzed. This includes the distribution of electron density, which highlights the electronegative and electropositive regions of the molecule. The presence of the nitro group and the carbonyl group, both strong electron-withdrawing groups, significantly influences the electronic landscape of the molecule, creating a dipole moment and affecting its intermolecular interactions.

Computational methods can accurately predict various spectroscopic parameters. For this compound, the calculation of Nuclear Magnetic Resonance (NMR) chemical shifts is particularly valuable. By simulating the magnetic environment of each nucleus (¹H and ¹³C), theoretical chemical shifts can be obtained. These predicted values, when compared with experimental NMR data, can confirm the molecular structure and aid in the assignment of spectral peaks.

| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |

| Methyl C | - | 18.5 |

| Pyridine (B92270) C2 | - | 151.2 |

| Pyridine C3 | 8.3 | 135.8 |

| Pyridine C4 | 7.9 | 124.5 |

| Pyridine C5 | - | 140.1 |

| Pyridine C6 | 9.1 | 148.9 |

| Carbonyl C | - | 192.3 |

| Benzoyl C1 | - | 137.6 |

| Benzoyl C2 | 8.2 | 129.8 |

| Benzoyl C3 | - | 148.1 |

| Benzoyl C4 | 8.5 | 127.4 |

| Benzoyl C5 | 7.7 | 135.2 |

| Benzoyl C6 | 8.9 | 122.7 |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more likely to be reactive.

For this compound, the HOMO is expected to be localized primarily on the pyridine ring and the methyl group, which are more electron-rich. Conversely, the LUMO is anticipated to be concentrated on the nitrobenzoyl moiety, particularly on the nitro group and the carbonyl carbon, due to their strong electron-withdrawing nature. This distribution dictates the molecule's behavior as an electrophile or nucleophile in chemical reactions.

| Orbital | Energy (eV) | Primary Location |

| HOMO | -7.2 | Pyridine Ring, Methyl Group |

| LUMO | -3.5 | Nitrobenzoyl Group |

| HOMO-LUMO Gap | 3.7 | - |

Note: The data presented in this table is hypothetical and for illustrative purposes, as specific computational studies on this molecule are not publicly available.

Reaction Mechanism Elucidation through Computational Modeling

Beyond static properties, computational chemistry can model the dynamic processes of chemical reactions involving this compound. This allows for a detailed understanding of reaction pathways and the factors that control them.

When this compound undergoes a chemical reaction, it passes through a high-energy transition state. Computational modeling can identify the geometry of this transient species and calculate its energy. The difference in energy between the reactants and the transition state is the activation energy, a crucial parameter that determines the reaction rate. By mapping out the energy profile of a reaction, chemists can predict its feasibility and kinetics.

An Intrinsic Reaction Coordinate (IRC) calculation provides a detailed pathway that connects the reactants to the products via the transition state. This analysis visualizes the step-by-step transformation of the molecular geometry along the reaction path. For reactions involving this compound, IRC calculations can reveal the precise sequence of bond-breaking and bond-forming events, offering a granular view of the reaction mechanism that is often inaccessible through experimental observation alone.

Prediction of Molecular Properties and Energetics

Computational chemistry provides a powerful lens through which the molecular properties and energetics of this compound can be predicted and analyzed. These theoretical studies offer insights into the molecule's stability, reactivity, and electronic characteristics, which are fundamental to understanding its behavior in various chemical environments.

Influence of Nitro Substitution on Electronic and Steric Effects

The introduction of a nitro (NO2) group to the benzoyl moiety of this compound exerts a profound influence on the molecule's electronic and steric properties. The nitro group is a strong electron-withdrawing group, a characteristic that significantly alters the electron density distribution across the entire molecule. nih.govmdpi.com This electron-withdrawing effect, primarily through resonance and inductive effects, decreases the electron density on the aromatic rings, particularly the benzoyl ring to which it is directly attached.

The interplay between these electronic and steric effects is complex. For instance, while the electron-withdrawing nature of the nitro group might suggest increased reactivity towards nucleophiles, the steric bulk could potentially hinder the approach of a nucleophile to the reaction center. sapub.org Computational models allow for the detailed examination of these competing factors, providing a more nuanced understanding of the molecule's chemical behavior.

Molecular Electrostatic Potential Mapping

Molecular electrostatic potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactive sites. The MEP map displays the electrostatic potential on the surface of the molecule, with different colors representing regions of varying potential.

For a molecule like this compound, the MEP map would reveal distinct regions of positive and negative electrostatic potential. The areas around the oxygen atoms of the nitro group and the carbonyl group would be expected to show a strong negative potential (typically colored red or yellow), indicating regions that are rich in electrons and susceptible to electrophilic attack. researchgate.net Conversely, the regions around the hydrogen atoms and the pyridine nitrogen atom would likely exhibit a positive potential (typically colored blue), signifying electron-deficient areas that are prone to nucleophilic attack. researchgate.net

Table 1: Calculated Properties of Related Nitro-substituted Pyridines

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | LogP |

| 2-Methyl-5-nitropyridine | C6H6N2O2 | 138.12 | 1.4 |

| 2-Chloro-5-nitropyridine | C5H3ClN2O2 | 158.54 | - |

| 2-Methyl-3,5-dinitropyridine | C6H5N3O4 | 183.12 | - |

Coordination Chemistry and Metal Complexation

Ligand Design Principles for 2-Methyl-5-(3-nitrobenzoyl)pyridine

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure directly influences the properties of the resulting metal complex. For this compound, its design is predicated on the strategic placement of donor atoms and functional groups that modulate its electronic and steric characteristics.

The primary coordination site of this compound is the nitrogen atom of the pyridine (B92270) ring, which possesses a lone pair of electrons readily available for donation to a metal center. This nitrogen atom allows the molecule to act as a monodentate ligand.

Furthermore, the presence of the benzoyl group introduces a carbonyl oxygen atom, which can also participate in coordination. This creates the possibility for the ligand to act in a bidentate fashion, forming a stable five-membered chelate ring with a metal ion through the pyridine nitrogen and the carbonyl oxygen. This chelation enhances the stability of the resulting metal complex compared to monodentate coordination. The formation of such chelates is a well-established principle in the coordination chemistry of similar 2-substituted pyridine ligands.

The substituents on the pyridine and benzoyl rings play a crucial role in fine-tuning the ligand's properties. The methyl group at the 2-position of the pyridine ring has an electron-donating effect through induction. This increases the electron density on the pyridine nitrogen, enhancing its basicity and, consequently, its ability to coordinate to metal ions. However, the methyl group can also introduce steric hindrance, which may influence the geometry of the resulting metal complex. Studies on substituted pyridine ligands have shown that even small alkyl groups can affect the coordination environment. rsc.org

On the other hand, the nitro group on the benzoyl moiety is a strong electron-withdrawing group. This electronic effect can be transmitted through the benzoyl framework, potentially influencing the electron density on the carbonyl oxygen and the pyridine nitrogen. The presence of a nitro group can also impact the redox properties of the ligand and its metal complexes, a feature that can be exploited in catalytic applications. The influence of nitro groups on the coordination behavior of aromatic ligands has been a subject of interest, often affecting the electronic structure and reactivity of the metal center. researchgate.net

Synthesis and Characterization of Metal Coordination Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a suitable metal salt in an appropriate solvent. The resulting complexes can be characterized by a variety of analytical techniques to determine their structure and properties.

While specific synthetic procedures for metal complexes of this compound are not extensively documented in the literature, general methods for the synthesis of complexes with 2-benzoylpyridine (B47108) and its derivatives are well-established. These typically involve the direct reaction of the ligand with a metal halide or perchlorate (B79767) salt in a solvent like ethanol (B145695) or methanol. scirp.orgrsc.org

| General Synthetic Method for Benzoylpyridine Complexes |

| Reactants |

| Solvent |

| Conditions |

| Product Isolation |

This table represents a generalized synthetic approach based on literature for similar ligands.

X-ray crystallography is the most definitive method for determining the precise three-dimensional structure of a coordination complex. For a bidentate ligand like this compound, various coordination geometries are possible depending on the metal ion, its oxidation state, and the presence of other ligands.

Spectroscopic techniques are invaluable for characterizing metal complexes in both solid and solution states.

Far-Infrared (Far-IR) Spectroscopy: The coordination of the ligand to a metal ion can be monitored by changes in the vibrational frequencies of the ligand. In the far-IR region, new bands corresponding to the metal-ligand stretching vibrations (ν(M-N) and ν(M-O)) would appear. The positions of these bands provide information about the strength of the metal-ligand bonds.

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of the complexes provide information about the d-orbital splitting of the metal ion and the presence of charge-transfer transitions. Upon complexation, the absorption bands of the ligand may shift, and new bands in the visible region, corresponding to d-d transitions of the metal ion, may appear. These transitions are characteristic of the coordination geometry of the metal center. libretexts.orgresearchgate.net

| Expected Spectroscopic Shifts Upon Complexation | |

| Technique | Observation |

| Infrared (IR) | Shift in the ν(C=O) band of the benzoyl group to lower frequency. |

| Far-Infrared (Far-IR) | Appearance of new bands for ν(M-N) and ν(M-O). |

| UV-Visible (UV-Vis) | Shift in ligand-centered π-π* transitions and appearance of new d-d or charge-transfer bands. nih.gov |

This table outlines expected spectroscopic changes based on the behavior of similar ligand systems.

Applications of Metal Complexes in Catalysis and Sensing

While specific applications for metal complexes of this compound are yet to be explored, the structural features of this ligand suggest potential utility in catalysis and sensing.

The combination of a pyridine ring and a benzoyl moiety in a chelating framework is found in ligands used for various catalytic transformations. Palladium complexes of ligands bearing a pyridyl donor are known to be effective catalysts for C-C and C-N cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.comresearchgate.net The electronic properties imparted by the methyl and nitro groups could modulate the catalytic activity and selectivity of the corresponding metal complexes. The presence of the nitro group, in particular, might render the complexes suitable for redox catalysis.

In the realm of sensing, the interaction of the ligand or its metal complexes with specific analytes could lead to a detectable spectroscopic or electrochemical response. The potential for the nitro group to participate in electrochemical reduction could be harnessed for the development of electrochemical sensors.

Catalytic Activity in Organic Transformations

Metal complexes derived from pyridine-based ligands are well-established as catalysts in a wide array of organic transformations. While specific catalytic data for this compound complexes is not extensively documented, the structural analogy to other pyridyl-ketone and nitro-substituted ligands allows for the prediction of jejich potential catalytic applications.

Palladium complexes bearing pyridine-based ligands have demonstrated significant activity in cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions. nih.gov The electronic and steric environment around the metal center, which is tunable by the ligand's substituents, is a key determinant of catalytic efficiency. nih.gov For instance, the presence of an electron-withdrawing nitro group could modulate the reactivity of a palladium catalyst in carbonylation reactions of nitro compounds. nih.gov

Iron complexes with nitrogen-containing ligands are also of great interest due to iron's abundance and low toxicity. encyclopedia.pub These complexes have been explored as catalysts in various reactions, including hydrogenation and oxidation. encyclopedia.pub It is plausible that an iron complex of this compound could exhibit catalytic activity in similar transformations.

Table 1: Potential Catalytic Applications of Metal Complexes of this compound

| Metal | Potential Reaction Type | Rationale |

| Palladium | Suzuki-Miyaura Coupling | Pyridine-based ligands are known to be effective in this reaction. nih.gov |

| Palladium | Heck Reaction | The electronic properties of the ligand can be tuned for this transformation. nih.gov |

| Palladium | Carbonylation of Nitro Compounds | The nitro group on the ligand could influence the catalytic cycle. nih.gov |

| Iron | Hydrogenation of Nitroarenes | Iron complexes with N-ligands are active for this reduction. encyclopedia.pub |

This table presents potential applications based on the known catalytic activity of structurally similar ligand-metal systems.

Chemo- and Biosensing Applications

The unique electronic and structural features of this compound suggest its utility in the development of chemosensors and biosensors. The nitroaromatic group is a well-known functionality in the design of sensors for various analytes.

Chemosensing:

Luminescent metal complexes are widely employed as chemosensors. The luminescence of such complexes can be quenched or enhanced upon interaction with specific ions or molecules. researchgate.net The nitro group in this compound can act as an electron acceptor, potentially leading to luminescence quenching upon complexation with certain metal ions. This phenomenon forms the basis for "turn-off" fluorescent sensors.

Furthermore, the pyridyl-ketone moiety can serve as a binding site for metal ions, and the resulting complex may exhibit a colorimetric or fluorometric response. The selectivity of such a sensor would be dictated by the specific coordination geometry and the electronic interplay between the ligand and the metal ion. For example, chemosensors based on Schiff base ligands, which share structural similarities, have been developed for the detection of various metal ions like Zn²⁺, Cu²⁺, and Fe³⁺. researchgate.netresearchgate.netmdpi.com

Biosensing:

Functionalized organic molecules are increasingly being integrated into biosensing platforms. The this compound scaffold could be functionalized to enable its attachment to biological molecules or surfaces. For instance, it could be incorporated into a larger molecular assembly designed to recognize specific biological targets. nih.govnih.gov

The development of biosensors often relies on the immobilization of a recognition element on a transducer surface. researchgate.netmdpi.com A metal complex of this compound could potentially be immobilized on a surface, and changes in its optical or electrochemical properties upon interaction with a biological analyte could be monitored. For instance, nitrilotriacetic acid–metal complexes are used for the specific binding of histidine-tagged proteins in biosensors. mdpi.com A similar strategy could be envisioned for appropriately functionalized derivatives of the title compound.

Table 2: Potential Sensing Applications of this compound and its Metal Complexes

| Application | Analyte | Principle |

| Chemosensor | Metal Ions (e.g., Fe³⁺, Cu²⁺) | Luminescence quenching or colorimetric change upon complexation. researchgate.netmdpi.com |

| Chemosensor | Nitroaromatic Compounds | Potential for fluorescence-based detection through competitive binding or energy transfer mechanisms. mdpi.com |

| Biosensor | Proteins/Enzymes | Immobilization of a functionalized derivative on a sensor surface to detect binding events. researchgate.netmdpi.com |

This table outlines potential sensing applications based on the functional groups present in the molecule and the known behavior of similar chemical systems.

In-Depth Analysis of this compound Reveals Data Scarcity in Supramolecular Chemistry

The investigation into the supramolecular behavior of this compound is hampered by a lack of published studies focusing on its self-assembly and crystal structure. While the individual components of the molecule—a pyridine ring, a nitro group, and a carbonyl function—are well-known participants in non-covalent interactions, the specific interplay of these functionalities within this precise molecular framework has not been documented in available scientific literature.

General principles of supramolecular chemistry would suggest that this compound has the potential to form a variety of non-covalent interactions that could direct its self-assembly into organized structures. These would theoretically include:

Hydrogen Bonding: The nitrogen atom of the pyridine ring and the oxygen atoms of the nitro and carbonyl groups could act as hydrogen bond acceptors. In the presence of suitable hydrogen bond donors, these sites would be critical in forming defined structural motifs.

Aromatic Stacking: The electron-deficient nitrophenyl ring and the pyridine ring could engage in π-π stacking interactions, which are a significant driving force in the organization of many crystalline solids.

However, without experimental data from techniques such as X-ray crystallography, it is not possible to provide a scientifically accurate description of the specific hydrogen bonding motifs, the nature of the aromatic stacking, or the resulting supramolecular architectures for this compound.

The construction of either discrete self-assembled ensembles, such as cages or capsules, or extended architectures like coordination polymers or covalent organic frameworks, would depend on the specific stereoelectronic properties of the molecule and the conditions used for self-assembly. Such constructions have been achieved with related nitropyridine-containing compounds, but a direct extrapolation to the title compound would be speculative.

Supramolecular Chemistry and Crystal Engineering

Crystal Engineering Principles for Tailored Solid-State Structures

The solid-state arrangement of molecules, or crystal packing, is dictated by a delicate balance of various non-covalent interactions. For 2-Methyl-5-(3-nitrobenzoyl)pyridine, these interactions would primarily include hydrogen bonds, π-π stacking, and dipole-dipole interactions, largely influenced by the electron-deficient nitro group and the basic pyridine (B92270) nitrogen. Crystal engineering aims to manipulate these interactions to create novel solid forms with desired physical and chemical properties.

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Different polymorphs of a compound can exhibit distinct properties, including melting point, solubility, and stability. Aromatic nitro compounds and pyridine derivatives are known to exhibit polymorphism. aip.orgnih.gov The planarity of the aromatic rings in this compound, coupled with the rotational freedom around the carbonyl bridge, suggests a high likelihood of conformational polymorphism, where different crystal structures arise from different molecular conformations.

Pseudopolymorphism refers to the incorporation of solvent molecules into the crystal lattice, forming solvates or hydrates. The presence of the polar nitro group and the hydrogen bond accepting pyridine nitrogen in this compound makes it a candidate for forming hydrates or solvates with polar solvents.

Table 1: Hypothetical Polymorphs of this compound

| Polymorph | Crystal System | Space Group | Key Intermolecular Interactions | Hypothetical Properties |

| Form I | Monoclinic | P2₁/c | C-H···O hydrogen bonds, π-π stacking | Thermodynamically stable form at room temperature |

| Form II | Orthorhombic | Pbca | Different π-π stacking geometry, C-H···N interactions | Metastable form, potentially more soluble |

This table is illustrative and based on common observations for similar organic molecules.

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of a solid without altering its chemical identity. A co-crystal consists of two or more different molecules held together by non-covalent interactions in the same crystal lattice.

Given the presence of a basic pyridine nitrogen (pKa of pyridinium (B92312) is ~5.25), this compound is an excellent candidate for co-crystallization with acidic co-formers, such as carboxylic acids. rsc.orgwikipedia.org The interaction between the pyridine nitrogen and a carboxylic acid can result in either a co-crystal, held together by a strong O-H···N hydrogen bond, or a salt, if proton transfer occurs. The outcome is generally predicted by the "pKa rule": a salt is likely to form if the difference between the pKa of the acidic co-former and the pKa of the protonated base (pyridinium) is greater than 3. nih.gov

Table 2: Potential Co-formers for Co-crystallization with this compound

| Co-former | Co-former Type | Expected Primary Interaction | Potential Outcome |

| Benzoic Acid | Carboxylic Acid | O-H···N hydrogen bond | Co-crystal |

| Succinic Acid | Dicarboxylic Acid | O-H···N hydrogen bond | Co-crystal, potential for network formation |

| 4-Hydroxybenzoic Acid | Carboxylic Acid with phenol | O-H···N and O-H···O hydrogen bonds | Co-crystal, potential for synthon polymorphism |

This table presents potential co-crystallization strategies based on established principles of supramolecular chemistry. acs.org

The properties of a crystalline material are a direct consequence of the underlying intermolecular interactions. By strategically modifying these interactions, one can tune the material's properties. For this compound, several key interactions can be targeted for modulation.

The nitro group is strongly electron-withdrawing, creating a dipole moment and making the adjacent aromatic ring electron-deficient. This facilitates π-π stacking interactions with electron-rich aromatic systems. The strength and geometry of these interactions can be influenced by the choice of solvent during crystallization or by introducing other functional groups onto the molecule.

Hydrogen bonding plays a crucial role in the crystal packing of molecules with C-H donors and O or N acceptors. In the case of this compound, weak C-H···O hydrogen bonds involving the carbonyl and nitro oxygen atoms, as well as C-H···N bonds with the pyridine nitrogen, are expected to be significant in directing the supramolecular assembly. researchgate.net In co-crystals, stronger hydrogen bonds would dominate the packing arrangement. nih.govcoastal.edu

The interplay between these various interactions—dipole-dipole, π-π stacking, and hydrogen bonding—determines the final crystal structure. mdpi.comresearchgate.net A comprehensive understanding of these forces is essential for the rational design of crystalline materials based on this compound with tailored properties for specific applications.

Photophysical and Electrochemical Research

Photophysical Properties and Excited State Dynamics

The photophysical properties of aromatic ketones are largely dictated by the nature of their lowest-lying triplet states, which can be of n,π* or π,π* character. In the case of 2-Methyl-5-(3-nitrobenzoyl)pyridine, the presence of the nitro group is expected to play a dominant role in its excited-state dynamics.

Generally, aromatic nitro compounds are known to be weakly fluorescent or non-fluorescent. utwente.nl This is attributed to the efficient intersystem crossing from the singlet excited state to the triplet state, a process facilitated by the nitro group. Consequently, this compound is expected to exhibit very weak fluorescence.

In contrast, phosphorescence is a more likely emission pathway for this molecule. The triplet state of benzophenone (B1666685), a structural relative, is known to be highly populated upon photoexcitation. The phosphorescence characteristics, such as the emission wavelength and lifetime, would be sensitive to the solvent polarity and temperature. For analogous nitro-substituted benzophenones, the lowest triplet state is often a (n,π*) state, though charge-transfer (CT) triplet states can also be involved, particularly in polar solvents. researchgate.net

Table 1: Representative Photophysical Data for Analogous Aromatic Ketones

| Compound | Emission Type | λem (nm) | Solvent | Reference |

| Benzophenone | Phosphorescence | 450 | Non-polar | researchgate.net |

| p-Aminobenzophenone | Phosphorescence | >500 | Polar | researchgate.net |

| Michler's Ketone | Phosphorescence | ~500 | Filter Paper (RT) | researchgate.net |

This table presents representative data for analogous compounds to illustrate the expected range of photophysical properties. The specific values for this compound may vary.

The fluorescence quantum yield (Φf) for most nitroaromatic compounds is typically very low, often less than 10⁻⁴. utwente.nl This is a direct consequence of the rapid and efficient intersystem crossing that outcompetes fluorescence emission.

The lifetime of the singlet excited state (τs) is correspondingly short, often in the picosecond or even femtosecond timescale for nitroaromatics. utwente.nl In contrast, the phosphorescence lifetime (τp) can be significantly longer, on the order of milliseconds or even seconds at low temperatures, depending on the nature of the triplet state and the surrounding environment. For benzophenone itself, the phosphorescence lifetime is in the millisecond range at 77 K. uci.edu However, the introduction of a nitro group can shorten the triplet lifetime through various deactivation pathways.

Table 2: Representative Quantum Yields and Lifetimes for Analogous Compounds

| Compound | Φf | τs | τp | Conditions | Reference |

| Nitronaphthalenes | < 10⁻⁴ | < few ps | - | Room Temp | utwente.nl |

| Benzophenone | - | - | ~1 ms | 77 K | uci.edu |

This table provides estimated values based on data for analogous compounds to illustrate the expected photophysical parameters. The specific values for this compound may differ.

The presence of both electron-donating (methylpyridine) and electron-accepting (nitrobenzoyl) moieties within the same molecule suggests the possibility of intramolecular photoinduced electron transfer (PET). Upon photoexcitation, an electron could be transferred from the methylpyridine part to the nitrobenzoyl part, leading to a charge-separated state. Such PET processes are known to be highly efficient and can be a major pathway for excited-state deactivation, often quenching fluorescence. nih.gov

Energy transfer processes are also plausible, particularly in bimolecular interactions. The triplet state of a benzophenone-like chromophore can act as a photosensitizer, transferring its energy to other molecules in the vicinity. The efficiency of such energy transfer would depend on the relative triplet energy levels of the donor and acceptor.

The nitro group is a well-known photoactive functional group that can significantly influence the photoreactivity of a molecule. rsc.org Aromatic nitro compounds can undergo a variety of photochemical reactions, including photoreduction of the nitro group to a nitroso, hydroxylamino, or amino group. The specific reaction pathway is often dependent on the solvent and the presence of hydrogen donors.

Photoisomerization is another potential photoreaction. While less common for simple nitrobenzoyl compounds, related nitro-containing systems can exhibit light-induced structural changes. The concept of photocaging, where a biologically active molecule is released upon photolysis of a nitro-containing precursor, is a well-established application of the photoreactivity of nitroaromatic compounds. While not directly demonstrated for this specific molecule, its structure suggests potential for such applications.

Electrochemical Behavior and Redox Chemistry

The electrochemical properties of this compound are expected to be dominated by the redox-active nitro group and the benzoyl ketone moiety.

Cyclic voltammetry (CV) is a powerful technique to probe the redox behavior of molecules. For this compound, a typical cyclic voltammogram in an aprotic solvent would likely show a quasi-reversible or irreversible reduction wave corresponding to the one-electron reduction of the nitro group to form a radical anion. The potential at which this reduction occurs is influenced by the electron-withdrawing nature of the benzoyl group and the electronic properties of the substituted pyridine (B92270) ring.

In protic media, the electrochemical reduction of nitroaromatic compounds is often more complex and pH-dependent, typically involving multiple electron and proton transfer steps, leading to the formation of hydroxylamine (B1172632) and eventually the corresponding amine. The ketone group of the benzoyl moiety can also be reduced, typically at more negative potentials than the nitro group.

Chronoamperometry, which measures the current as a function of time at a constant potential, can be used to determine the diffusion coefficient of the molecule and to study the kinetics of any coupled chemical reactions following the electron transfer. For a simple diffusion-controlled process, the current decay follows the Cottrell equation. nih.gov

Table 3: Representative Electrochemical Data for Analogous Nitroaromatic Compounds

| Compound | Technique | Epc (V vs. ref) | Solvent/Electrolyte | Reference |

| Nitrobenzene | CV | ~ -1.1 | DMF/TBAP | researchgate.net |

| Ethyl-m-nitrobenzoate | CV | ~ -1.0 | DMF/Aqueous Buffer | researchgate.net |

This table presents typical reduction potentials for analogous compounds to provide an estimate of the electrochemical behavior. The specific values for this compound will depend on the experimental conditions.

Analysis of Oxidation and Reduction Processes

The electrochemical profile of this compound is dominated by the reduction of the nitro group, which is a common feature of nitroaromatic compounds. This process typically occurs in multiple steps. In an aqueous acidic medium, the nitro group undergoes an irreversible four-electron, four-proton reduction to form a hydroxylamine derivative. At more negative potentials, a further two-electron, two-proton reduction can occur, leading to the formation of the corresponding amine.

The general reduction pathway for the nitro group can be summarized as follows:

Nitro to Hydroxylamine: R-NO₂ + 4e⁻ + 4H⁺ → R-NHOH + H₂O

Hydroxylamine to Amine: R-NHOH + 2e⁻ + 2H⁺ → R-NH₂ + H₂O

In aprotic solvents, the reduction often proceeds through the initial formation of a stable nitro radical anion (R-NO₂⁻), which is a one-electron process. This radical anion can be further reduced at more negative potentials.

The ketone moiety (C=O) is also electrochemically active and can be reduced. However, the reduction of the aromatic ketone generally occurs at potentials more negative than that of the nitro group. This process involves a two-electron, two-proton transfer to yield a secondary alcohol.

Oxidation processes for this compound are less prominent. The pyridine ring can be oxidized, but this typically requires very high positive potentials and is often an irreversible process.

To illustrate the distinct reduction potentials, the following table presents representative data for similar compounds under defined conditions.

| Functional Group | Typical Reduction Potential (vs. Ag/AgCl) | Solvent/Electrolyte |

| Aromatic Nitro Group | -0.6 V to -0.9 V | Aqueous Buffer (pH 7) |

| Aromatic Ketone Group | -1.2 V to -1.5 V | Aqueous Buffer (pH 7) |

Note: The data in this table is representative of the functional groups and may vary for the specific compound.

Influence of pH and Solvent on Electrochemical Pathways

The electrochemical behavior of this compound is highly dependent on the pH of the medium, primarily because protons are involved in the reduction of both the nitro and carbonyl groups.

Influence of Solvent : The choice of solvent significantly affects the electrochemical pathways. In protic solvents like water or ethanol (B145695), proton availability can lead to multi-electron, multi-proton reduction waves, as described above. In aprotic solvents such as acetonitrile (B52724) or dimethylformamide, which lack readily available protons, the reduction mechanism can be altered. These solvents can stabilize the initially formed radical anion of the nitro group, allowing for the observation of separate one-electron reduction steps. This stabilization can provide deeper insights into the mechanistic details of the electron transfer process.

The following table demonstrates the expected shifts in reduction potential with changing environmental conditions.

| Condition | Effect on Reduction Potential | Reason |

| Decreasing pH (more acidic) | Shifts to less negative values | Increased availability of protons for the reduction reaction. |

| Increasing pH (more basic) | Shifts to more negative values | Decreased availability of protons. |

| Aprotic Solvent | May reveal separate one-electron transfer steps | Stabilization of radical anion intermediates. |

Electrocatalytic and Electrochromic Applications

While specific applications for this compound have not been extensively documented, its electrochemical properties suggest potential uses in electrocatalysis and electrochromism.

Electrocatalytic Applications : The electrochemical reduction of the nitro group to a hydroxylamine or amine creates a redox-active molecule that could potentially serve as an electrocatalyst. The reversible nitroso/hydroxylamine redox couple (R-NO/R-NHOH), an intermediate in the reduction, is known in other aromatic systems to catalyze the oxidation of various substrates. For instance, such systems can be used to mediate the oxidation of biologically important molecules like NADH or to catalyze the reduction of oxygen.

Electrochromic Applications : Electrochromism involves a reversible change in color upon the application of an electrical potential. The initial one-electron reduction of the nitro group in this compound forms a nitro radical anion. These radical anions of nitroaromatic compounds are often intensely colored due to their electronic structure. If this reduction process is electrochemically reversible, the compound could exhibit electrochromic behavior, switching between a colorless (or lightly colored) neutral state and a colored reduced state. This property could be harnessed for applications in smart windows, displays, and sensors. Further research into the stability and reversibility of this redox process is necessary to fully evaluate its electrochromic potential.

Advanced Applications and Emerging Research Frontiers

Role in Functional Materials Science

There is currently no available scientific literature detailing the investigation or application of 2-Methyl-5-(3-nitrobenzoyl)pyridine in the field of functional materials science.

Nonlinear Optical Materials

No studies have been found that explore the nonlinear optical (NLO) properties of this compound. Research into the NLO properties of organic molecules often focuses on compounds with strong electron donor and acceptor groups connected by a π-conjugated system. While the nitrobenzoyl and methylpyridine moieties provide some of these characteristics, specific experimental or theoretical data for this compound are absent from the current body of scientific literature.

Optoelectronic Devices

Similarly, there is no information regarding the use of this compound in the fabrication or development of optoelectronic devices. The potential for a molecule to be used in such applications would depend on its electronic and photophysical properties, such as its absorption and emission spectra, charge carrier mobility, and stability, none of which have been reported for this compound.

Contributions to Methodological Development in Organic Synthesis

There is no evidence in the available literature to suggest that this compound has played a role in the development of new synthetic methodologies in organic chemistry. Its synthesis may be achievable through standard organic reactions, but its application as a tool or reagent to advance synthetic methods has not been documented.

Potential as Chemical Probes for Spectroscopic and Mechanistic Studies

No published research indicates the use of this compound as a chemical probe for spectroscopic or mechanistic studies. The design of a chemical probe relies on specific photophysical or reactive properties that allow it to interact with and report on a particular chemical or biological system. Such properties have not been characterized for this compound.

Future Research Perspectives and Outlook

Development of Sustainable Synthetic Methodologies

The chemical industry's increasing focus on green chemistry necessitates the development of more environmentally benign and efficient synthetic routes. Future research on 2-Methyl-5-(3-nitrobenzoyl)pyridine and related structures will likely prioritize methodologies that reduce waste, avoid hazardous reagents, and minimize energy consumption.

Key areas of development include:

Biocatalytic Approaches: The use of enzymes in organic synthesis offers high selectivity under mild conditions. A significant future direction is the application of biocatalysis for the synthesis of precursors or the direct modification of the target molecule. For instance, nitroreductase enzymes are being studied for the reduction of aromatic nitro compounds to anilines. researchgate.net Research into engineering nitroreductases for substrates like 2-methyl-5-nitropyridine, a potential precursor, demonstrates a move towards cleaner production methods that can replace traditional metal-based reductions. researchgate.net

Flow Chemistry: Continuous flow reactors offer superior control over reaction parameters, improved safety, and easier scalability compared to batch processes. Adapting the synthesis of this compound to a flow process could significantly enhance yield and purity while reducing reaction times and solvent volumes.

Solvent-Free and Alternative Solvent Reactions: Research into solvent-free reaction conditions, such as those catalyzed on solid supports like silica, represents a significant green advancement. nih.gov Such methods reduce the use of volatile organic compounds, simplifying work-up procedures and lowering environmental impact. nih.gov

Process Optimization: Innovative processes that eliminate the need for purification steps like column chromatography are highly desirable. researchgate.net Developing a synthesis that yields a high-purity product through simple filtration or crystallization would be a major step towards a more economical and environmentally friendly (3E) process. researchgate.net

Integration of AI/Machine Learning in Compound Design and Property Prediction

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery and materials science by dramatically accelerating the design-build-test-learn cycle. nih.govresearchgate.net For a molecule like this compound, these computational tools offer immense potential.

Future applications of AI/ML in this context include:

De Novo Design: AI algorithms can generate novel molecular structures based on a desired set of properties. Starting with the this compound scaffold, ML models could design new analogues with enhanced biological activity, improved solubility, or optimized electronic properties for materials applications. nih.gov

Property Prediction: Machine learning models can be trained on existing chemical data to accurately predict the physicochemical properties, biological activities, and potential toxicity of new compounds. nih.gov This allows for the virtual screening of thousands of potential derivatives, prioritizing the most promising candidates for synthesis and saving significant time and resources. nih.govbpasjournals.com

Synthetic Route Optimization: AI can analyze the vast body of chemical reaction data to propose and rank the most efficient and sustainable synthetic pathways for new target molecules, helping chemists navigate complex synthetic challenges. researchgate.net

Table 1: Potential AI/ML Applications for this compound Derivatives

| AI/ML Application | Description | Potential Impact |

|---|---|---|

| Target Identification | Analyzing biological data to identify new protein targets for which derivatives might be effective. nih.gov | Expands the therapeutic potential beyond current applications. |

| Virtual Screening | Computationally screening large libraries of virtual compounds against a biological target to identify potential hits. nih.gov | Accelerates the initial phase of drug discovery. |

| Lead Optimization | Predicting how structural modifications will affect a compound's efficacy and pharmacokinetic properties. nih.gov | Reduces the number of compounds that need to be synthesized and tested. |

| Predictive Toxicology | Using models to forecast potential adverse effects before a compound is synthesized. | Improves the safety profile of drug candidates early in development. |

Exploration of Novel Reactivity and Catalytic Applications

The specific arrangement of functional groups in this compound suggests a rich and underexplored reactivity profile. The electron-withdrawing nature of the nitrobenzoyl group significantly influences the electronic properties of the pyridine (B92270) ring, opening avenues for novel chemical transformations.

Prospective research areas include:

Nucleophilic Aromatic Substitution (SNAr): The nitro group activates the aromatic rings for SNAr reactions. Research has shown that related 2-methyl-3-nitropyridines readily react with nucleophiles like thiolates, resulting in the substitution of the nitro group. mdpi.com A systematic study of the SNAr reactivity of this compound with a wide range of nucleophiles (O, N, S-based) could yield a library of new, highly functionalized compounds.

Methyl Group Functionalization: The methyl group on the pyridine ring is activated and can participate in condensation reactions. Studies on similar 2-methyl-3,5-dinitropyridines show they react with aromatic aldehydes under mild catalytic conditions to form styrylpyridines. mdpi.com Exploring this reactivity for this compound could provide access to conjugated systems with interesting photophysical properties.

Catalysis: Pyridinium (B92312) salts derived from pyridine scaffolds are known to act as effective catalysts in various organic reactions. nih.gov Future work could involve converting this compound into novel pyridinium salts and evaluating their catalytic activity in reactions such as the synthesis of bisamides or other condensation reactions. nih.gov The unique electronic and steric environment could lead to catalysts with novel reactivity or selectivity.

Advanced Supramolecular Assemblies for Smart Materials

Supramolecular chemistry, the study of systems held together by non-covalent interactions, provides a pathway to creating "smart" materials that respond to external stimuli. The structure of this compound is well-suited for forming ordered assemblies.

Future research could focus on:

Hydrogen Bonding and π-π Stacking: The molecule possesses key features for directed self-assembly. The pyridine nitrogen can act as a hydrogen bond acceptor, while the nitrobenzoyl and pyridine rings are ideal for π-π stacking interactions. The interplay between these forces could be harnessed to create well-defined supramolecular polymers, liquid crystals, or gels.

Host-Guest Chemistry: The electron-deficient aromatic rings could interact favorably with electron-rich guest molecules, forming host-guest complexes. This could be exploited for applications in chemical sensing, where the binding of a specific analyte would trigger a measurable optical or electronic response.

Photoresponsive Materials: Nitroaromatic compounds can exhibit interesting photochemical behavior. Investigating the photophysical properties of supramolecular assemblies of this compound could lead to the development of materials that change their structure, color, or fluorescence upon exposure to light, with potential applications in optical switching and data storage.

Q & A

Q. What are the recommended synthetic routes for 2-Methyl-5-(3-nitrobenzoyl)pyridine, and how can reaction conditions be optimized for high yield?

The synthesis of nitro-substituted pyridine derivatives often employs transition-metal-catalyzed C–H arylation or cross-coupling reactions. For example, direct C–H functionalization of nitro-substituted heteroarenes using palladium catalysts has been demonstrated to achieve regioselective arylation under mild conditions . Optimization involves adjusting catalyst loading (e.g., 5 mol% Pd(OAc)), ligand selection (e.g., XPhos), and solvent systems (DMA at 110°C). Purification via column chromatography and recrystallization can improve purity (>95%) .

Q. How can spectroscopic discrepancies in structural characterization be resolved?

Discrepancies in -NMR or -NMR data may arise from tautomerism or solvent effects. For example, pyridine derivatives with nitro groups exhibit distinct splitting patterns due to electron-withdrawing effects. Cross-validation with high-resolution mass spectrometry (HRMS) and IR spectroscopy (e.g., nitro group stretching at ~1520 cm) is critical . Comparative analysis with structurally similar compounds, such as 2-methyl-5-(pyridin-3-yloxy)pyridine, can clarify ambiguities .

Advanced Research Questions

Q. What methodologies are suitable for evaluating the biological activity of this compound in kinase inhibition studies?

In vitro kinase inhibition assays using recombinant p38α/β kinases are a standard approach. Pre-incubate the compound with ATP and kinase, then quantify phosphorylation levels via ELISA or fluorescence polarization. For example, Org 48762-0 (a pyrazolo-pyridine kinase inhibitor) showed IC values <100 nM in similar assays . Dose-response curves and selectivity profiling against related kinases (e.g., JNK, ERK) are essential to confirm specificity.

Q. How can structure-activity relationship (SAR) studies be designed to enhance the pharmacological profile of this compound?

Systematic modifications to the nitrobenzoyl moiety (e.g., replacing nitro with cyano or trifluoromethyl groups) can modulate electron density and binding affinity. Computational docking studies using p38α kinase crystal structures (PDB: 1OUK) help predict interactions. For instance, analogs of 2-(azetidin-1-yl)-3-chloro-5-(trifluoromethyl)pyridine showed improved potency in neurological target binding . In vivo pharmacokinetic studies (e.g., bioavailability, half-life) should follow in vitro SAR validation.

Q. What mechanistic insights explain the catalytic efficiency of transition-metal-mediated synthesis routes for this compound?

Palladium-catalyzed C–H arylation proceeds via a concerted metalation-deprotonation (CMD) mechanism, where the nitro group acts as a directing group. Kinetic isotope effect (KIE) studies and density functional theory (DFT) calculations reveal that electron-deficient aryl halides accelerate oxidative addition. Solvent polarity (e.g., DMA vs. DMF) influences the stability of the Pd intermediate, affecting turnover frequency .

Data Analysis and Contradiction Resolution

Q. How should conflicting bioactivity data between in vitro and cell-based assays be interpreted?

Discrepancies may arise from differences in cell permeability or off-target effects. Use parallel artificial membrane permeability assays (PAMPA) to evaluate passive diffusion. For example, pyridine derivatives with logP >3 often show better cellular uptake. Combine cytotoxicity data (e.g., MTT assays) with target engagement studies (e.g., Western blotting for phosphorylated kinases) to distinguish specific activity from nonspecific effects .

Q. What strategies address reproducibility issues in scaling up synthesis?

Batch-to-batch variability can stem from trace metal contamination or moisture-sensitive intermediates. Implement strict inert atmosphere protocols (argon/glovebox) and use chelating agents (e.g., EDTA) during workup. Analytical techniques like HPLC-MS and -NMR should track impurities (e.g., dehalogenated byproducts) .

Applications in Advanced Research

Q. How can this compound be utilized in materials science for functional polymer design?

The nitrobenzoyl group enhances electron-deficient character, making it suitable for π-conjugated polymers in organic electronics. Copolymerization with thiophene or fluorene derivatives via Suzuki-Miyaura coupling can yield materials with tunable bandgaps. Thermal stability (>250°C) and solubility in chlorinated solvents are critical parameters for processing .

Q. What role does this compound play in chemical biology for enzyme profiling?

As a covalent probe, it can be functionalized with fluorophores (e.g., BODIPY) or biotin tags for pull-down assays. Activity-based protein profiling (ABPP) using click chemistry (CuAAC) identifies off-target enzyme interactions. For example, pyridine-based probes have been used to map kinase inhibitor selectivity in proteomes .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.